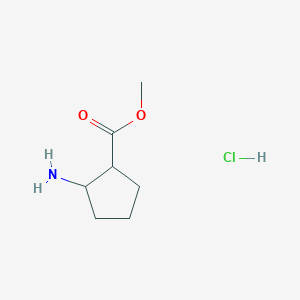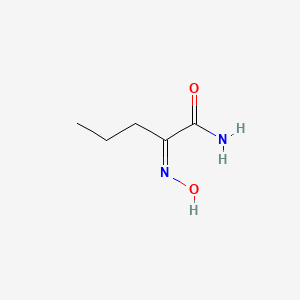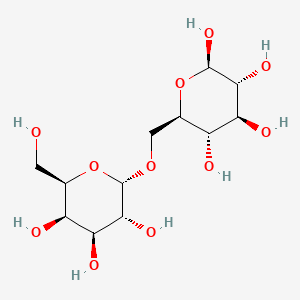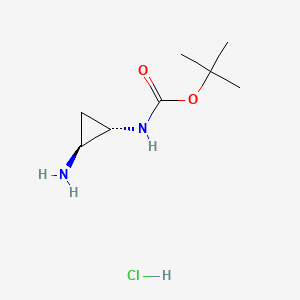
Methyl 2-aminocyclopentanecarboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 2-aminocyclopentanecarboxylate hydrochloride” is an organic compound with the CAS Number: 1333850-16-0 . It has a molecular weight of 179.65 . The IUPAC name for this compound is methyl 2-aminocyclopentanecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Advances in Gene Expression and Epigenetics
Research into compounds like 5-Aza-2′-deoxycytidine (AzaD), known for its role in gene expression modulation through DNA demethylation, underscores the importance of chemical agents in epigenetic studies. AzaD's diverse effects on gene expression, beyond promoter demethylation, illustrate the complex interplay between chemical compounds and gene regulation mechanisms. Such studies are crucial for unraveling the intricacies of gene expression in different environmental contexts, with potential implications for therapeutic strategies targeting genetic and epigenetic disorders (R. S. Seelan et al., 2018).
Development of Biopolymer Ethers and Esters
The modification of xylan into biopolymer ethers and esters, as explored in research by Petzold-Welcke et al., demonstrates the role of chemical reactions in creating novel compounds with specific properties. Such developments have applications in producing materials with tailored features for industrial and medical applications, including drug delivery systems. The synthesis of xylan esters, for example, leverages chemical processes to achieve functionalities beneficial for various applications, highlighting the transformative potential of chemical compounds in material science and engineering (K. Petzold-Welcke et al., 2014).
Neurobiology and Pharmacology
The study of compounds like tianeptine, which shows similarities to tricyclic antidepressants, illustrates the utility of chemical compounds in elucidating the neurobiological underpinnings of mood, anxiety, and emotions. By understanding the effects of such compounds on neuronal excitability, neuroprotection, and memory, researchers can gain insights into the treatment of depressive disorders, thereby contributing to the development of more effective therapies (B. McEwen & J. Olié, 2005).
Environmental and Health Impacts of Chemical Compounds
The occurrence and toxicity of antimicrobial agents like triclosan, as reviewed by Bedoux et al., provide a critical perspective on the environmental and health implications of chemical compounds. Understanding the degradation pathways and toxicological profiles of such compounds is vital for assessing their environmental impact and for formulating strategies to mitigate adverse health outcomes. This research area exemplifies the importance of chemical studies in environmental science and public health (G. Bedoux et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQFCNYQRWIKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563141 | |
| Record name | Methyl 2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119993-55-4, 1333850-16-0 | |
| Record name | Methyl 2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-aminocyclopentane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















